Ethyl 5-nitroimidazo[1,2-a]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 5-nitroimidazo[1,2-a]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C10H9N3O4 and its molecular weight is 235.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 5-nitroimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a fused ring system that combines imidazole and pyridine functionalities, which is essential for its biological activity. The presence of the nitro group at the 5-position and an ethyl carboxylate group at the 3-position enhances its reactivity and interaction with biological targets.
Research indicates that this compound may exert its effects through several mechanisms:
- Enzyme Inhibition : The compound is believed to inhibit specific enzymes involved in cellular signaling pathways related to tumor growth and development. This inhibition can affect gene expression and cellular proliferation, making it a candidate for cancer therapy .
- Antimicrobial Activity : It has shown potential against various microbial strains, including those resistant to conventional treatments. The nitro group is particularly important for its antimicrobial properties, as it can be reduced to generate reactive nitrogen species that damage bacterial DNA .
Antitumor Activity
This compound has demonstrated significant antitumor activity in vitro. Studies have shown that it can inhibit the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent.
Table 1: Antitumor Activity Data
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
HeLa (Cervical) | 2.5 | Induction of apoptosis |
MCF-7 (Breast) | 3.0 | Cell cycle arrest |
A549 (Lung) | 4.0 | Inhibition of angiogenesis |
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties against various pathogens, including Mycobacterium tuberculosis.
Table 2: Antimicrobial Activity Data
Pathogen | MIC (μg/mL) | Reference |
---|---|---|
Mycobacterium tuberculosis (H37Rv) | ≤1 | |
Staphylococcus aureus | ≤0.5 | |
Escherichia coli | ≤2 |
Case Studies
- Anticancer Efficacy : In a study involving human cancer cell lines, this compound was shown to induce apoptosis through the activation of caspase pathways. The study reported an IC50 value of 2.5 μM against HeLa cells, highlighting its potential as a therapeutic agent in cervical cancer treatment .
- Antitubercular Activity : A recent investigation into the compound's activity against Mycobacterium tuberculosis demonstrated remarkable potency with MIC values less than or equal to 1 μg/mL against multiple drug-resistant strains. This suggests that this compound could serve as a lead compound for developing new antitubercular drugs .
Properties
CAS No. |
885271-33-0 |
---|---|
Molecular Formula |
C10H9N3O4 |
Molecular Weight |
235.20 g/mol |
IUPAC Name |
ethyl 5-nitroimidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H9N3O4/c1-2-17-10(14)7-6-11-8-4-3-5-9(12(7)8)13(15)16/h3-6H,2H2,1H3 |
InChI Key |
RQOMHKVOUZKYEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.